molecular formula C10H16N2S B1468295 1-Ethyl-3-(2-thienyl)piperazine CAS No. 1248908-16-8

1-Ethyl-3-(2-thienyl)piperazine

Cat. No.: B1468295
CAS No.: 1248908-16-8
M. Wt: 196.31 g/mol
InChI Key: VPGQBHKVMNMYDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-3-(2-thienyl)piperazine is a useful research compound. Its molecular formula is C10H16N2S and its molecular weight is 196.31 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-Ethyl-3-(2-thienyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, this compound interacts with various receptors, including serotonin receptors, modulating their activity and influencing neurotransmitter release .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type. In neuronal cells, this compound can enhance neurotransmitter release by inhibiting acetylcholinesterase and modulating serotonin receptors . This can lead to improved synaptic transmission and potentially beneficial effects on cognitive function. In other cell types, such as immune cells, this compound may influence cell signaling pathways and gene expression, leading to altered cytokine production and immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is crucial for its role in enhancing neurotransmission. Additionally, this compound interacts with serotonin receptors, modulating their activity and influencing downstream signaling pathways . These interactions can lead to changes in gene expression and protein synthesis, further affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to gradual degradation, affecting its potency and efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can maintain its effects on cellular function for extended periods, although the magnitude of these effects may diminish over time .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can enhance cognitive function and improve neurotransmission without significant adverse effects . At higher doses, this compound may exhibit toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage do not lead to additional benefits but rather increase the risk of adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The metabolic pathways of this compound are complex and involve multiple steps, including oxidation, reduction, and conjugation reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its affinity for specific receptors and transporters .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound can be transported to specific organelles, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications . These subcellular localizations are crucial for its role in modulating cellular processes and biochemical reactions.

Properties

IUPAC Name

1-ethyl-3-thiophen-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c1-2-12-6-5-11-9(8-12)10-4-3-7-13-10/h3-4,7,9,11H,2,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGQBHKVMNMYDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.